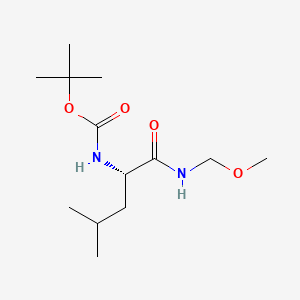
(S)-tert-Butyl (1-((Methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate”, also known as t-Boc-L-leucine methyl ester, is a chemical compound used in various fields of research and industry. It is an organic carbamate, a key structural motif in many approved drugs and prodrugs .
Synthesis Analysis
The synthesis of carbamates involves the use of carbamates in medicinal chemistry, with many derivatives specifically designed to make drug-target interactions through their carbamate moiety . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .Molecular Structure Analysis
The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides, and play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .Physical And Chemical Properties Analysis
Carbamates display very good chemical and proteolytic stabilities . They are capable of permeating cell membranes, which makes them useful in medicinal chemistry .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und Pharmazeutische Chemie
Die Carbamoylgruppe, die ein wichtiges Strukturmotiv in “(S)-tert-Butyl (1-((Methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate” ist, spielt eine wichtige Rolle in der Arzneimittelentwicklung und pharmazeutischen Chemie . Viele zugelassene Arzneimittel und Prodrugs sind speziell so konzipiert, dass sie durch ihren Carbamoylanteil Drug-Target-Interaktionen herstellen . Die Carbamoylgruppe erzwingt aufgrund der Delokalisierung nicht-gebundener Elektronen am Stickstoff in den Carboxylteil einen gewissen Grad an konformativer Einschränkung .
Erhöhte Permeabilität über Zellmembranen
Die zunehmende Bedeutung von Carbamaten in der pharmazeutischen Chemie ist auch auf ihre chemische Stabilität und ihre Fähigkeit zurückzuführen, die Permeabilität über Zellmembranen zu erhöhen . Dies macht es zu einer wertvollen Komponente bei der Entwicklung von Arzneimitteln, die vom Körper effizient aufgenommen werden müssen.
Landwirtschaftliche Chemikalien
Carbamate-Derivate sind in landwirtschaftlichen Chemikalien wie Pestiziden, Fungiziden und Herbiziden weit verbreitet . Dies ist auf ihre chemische Stabilität und ihre Fähigkeit zurückzuführen, mit verschiedenen biologischen Zielen zu interagieren.
Organische Synthese und Peptidchemie
Organische Carbamate spielen eine sehr wichtige Rolle als optimale Schutzgruppen für Amine und Aminosäuren in der organischen Synthese und Peptidchemie . Dies macht sie wertvoll für die Herstellung komplexer organischer Moleküle und Peptide.
Grüne Synthese von Carbamaten und Amiden
Die Verbindung kann für die grüne Synthese von Carbamaten und Amiden über Cu@Sal‐Cs-katalysierte C–O- und C–N-oxidative Kupplung verwendet werden . Diese Methode ist umweltfreundlich und kostengünstig und damit ein wertvolles Werkzeug in der nachhaltigen Chemie.
Bildung von Carbamaten aus Alkoholen und gehinderten Aminen
Die Verbindung kann bei der Bildung von Carbamaten aus Alkoholen und gehinderten Aminen verwendet werden . Diese Reaktion bildet Carbamate, die gehinderte primäre und Aminosäure-/Ester-Einheiten tragen , was in verschiedenen chemischen Synthesen nützlich sein kann.
Wirkmechanismus
Zukünftige Richtungen
Carbamates have received much attention in recent years due to their application in drug design and discovery . They serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . As research continues, we can expect to see more applications of carbamates in the field of medicinal chemistry.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves the protection of the amine group, alkylation of the protected amine, deprotection of the amine, and carbamate formation.", "Starting Materials": [ "4-methyl-2-oxopentanoic acid", "tert-butylamine", "methoxymethyl chloride", "potassium carbonate", "N,N-dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Protection of the amine group with methoxymethyl chloride in the presence of potassium carbonate and N,N-dimethylformamide to form (S)-tert-butyl (1-(methoxymethyl)amino)-4-methyl-1-oxopentan-2-ol", "Alkylation of the protected amine with 4-methyl-2-oxopentanoic acid in the presence of N,N-dimethylformamide and diethyl ether to form (S)-tert-butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbinol", "Deprotection of the amine group with hydrochloric acid to form (S)-tert-butyl (1-((hydroxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbinol", "Formation of the carbamate by treating the (S)-tert-butyl (1-((hydroxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbinol with phosgene and sodium hydroxide, followed by treatment with carbon dioxide to form (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate" ] } | |
CAS-Nummer |
87694-50-6 |
Molekularformel |
C13H26N2O4 |
Molekulargewicht |
274.361 |
IUPAC-Name |
tert-butyl N-[(2S)-1-(methoxymethylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-9(2)7-10(11(16)14-8-18-6)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17)/t10-/m0/s1 |
InChI-Schlüssel |
QITBKOUSMJIKRJ-JTQLQIEISA-N |
SMILES |
CC(C)CC(C(=O)NCOC)NC(=O)OC(C)(C)C |
Synonyme |
[(1S)-1-[(Methoxymethylamino)carbonyl]-3-methylbutyl]-carbamic Acid 1-Dimethylethyl Ester; [1-[(Methoxymethylamino)carbonyl]-3-methylbutyl]-carbamic Acid 1-Dimethylethyl Ester; (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



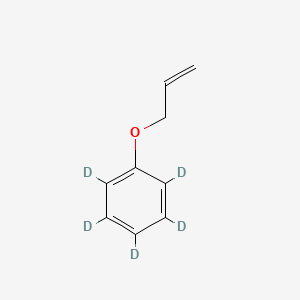
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine](/img/structure/B570217.png)
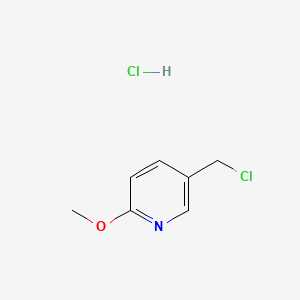

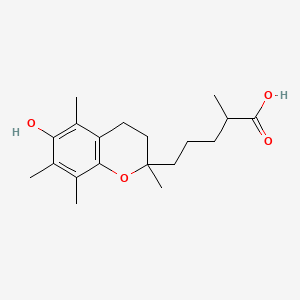


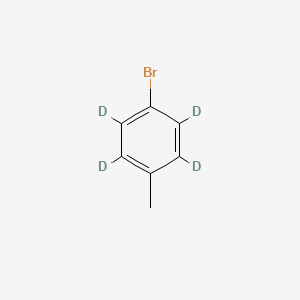
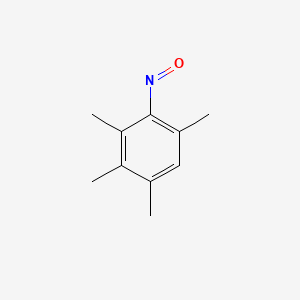
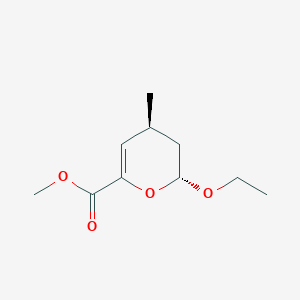
![methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B570233.png)
